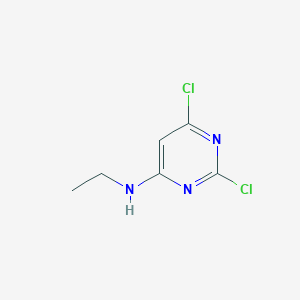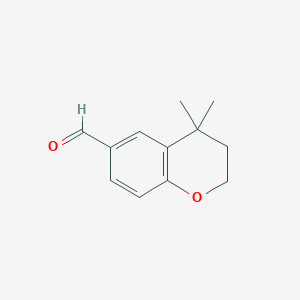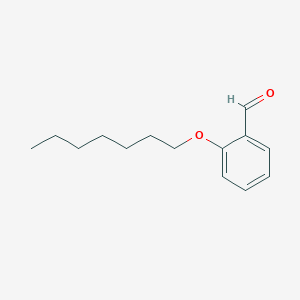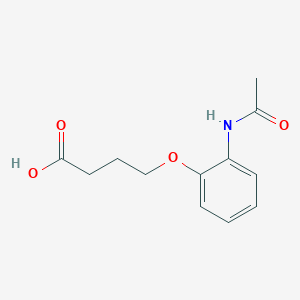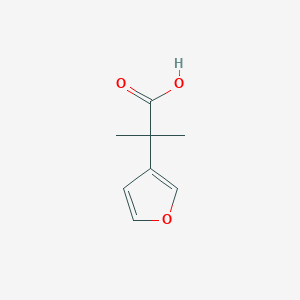
2-(3-Furyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Furyl)-2-methylpropanoic acid” is a chemical compound that is related to 3-(2-Furyl)propionic acid . It has an aldehyde group attached to the 2-position of furan .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-methyl-3-furyl sulfide flavor derivatives were synthesized and evaluated for their antiseptic function . Another method involves the generation of a naftifine intermediate (E) -3- (3-furyl) acrylic acid through a 3-position substituent of furan and an acrylate compound under the action of a catalyst .
Molecular Structure Analysis
The molecular structure of 3-(2-Furyl)propionic acid, a related compound, has been reported to have the molecular formula C7H8O3 .
Chemical Reactions Analysis
Furan, a component of the compound, is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Furyl)propionic acid, a related compound, have been reported. It has a molecular weight of 140.14 .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Pevzner (2016) focused on the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, crucial in the development of heterocyclic compounds. These compounds were synthesized from 2- and 3-furoyl phosphonates, demonstrating the vital role of 2-(3-Furyl)-2-methylpropanoic acid derivatives in chemical synthesis (Pevzner, 2016).
Electrochemical Studies
Urove and Peters (1994) explored the electrochemical reductions of 2-furoyl chloride and related compounds. Their research provides insights into the electrochemical behavior of furan compounds, highlighting the significance of 2-(3-Furyl)-2-methylpropanoic acid in understanding electrochemical reactions (Urove & Peters, 1994).
properties
IUPAC Name |
2-(furan-3-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHCLBWSZGUQQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1319594.png)
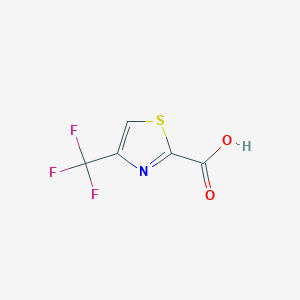
![Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride](/img/structure/B1319603.png)
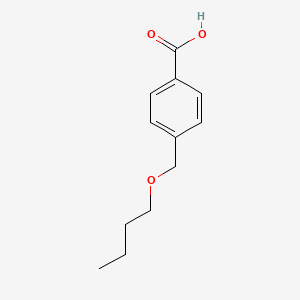

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1319609.png)



